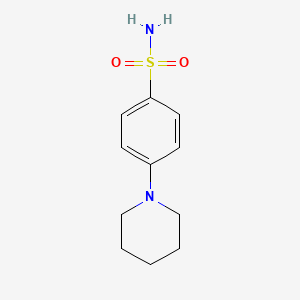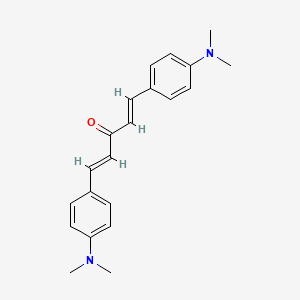![molecular formula C13H11ClO3 B1298816 [2-(4-Chloro-phenyl)-5-oxo-cyclopent-1-enyl]-acetic acid CAS No. 53272-87-0](/img/structure/B1298816.png)
[2-(4-Chloro-phenyl)-5-oxo-cyclopent-1-enyl]-acetic acid
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
[2-(4-Chloro-phenyl)-5-oxo-cyclopent-1-enyl]-acetic acid: is an organic compound with a unique structure that includes a cyclopentene ring substituted with a chloro-phenyl group and an acetic acid moiety
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of [2-(4-Chloro-phenyl)-5-oxo-cyclopent-1-enyl]-acetic acid typically involves the following steps:
Formation of the Cyclopentene Ring: The cyclopentene ring can be synthesized through a Diels-Alder reaction between a diene and a dienophile.
Introduction of the Chloro-phenyl Group: The chloro-phenyl group can be introduced via a Friedel-Crafts acylation reaction using 4-chlorobenzoyl chloride and an appropriate catalyst such as aluminum chloride.
Formation of the Acetic Acid Moiety: The acetic acid moiety can be introduced through a carboxylation reaction using carbon dioxide and a suitable base.
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This often includes the use of continuous flow reactors and automated systems to control reaction parameters precisely.
化学反应分析
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the cyclopentene ring, leading to the formation of epoxides or hydroxylated derivatives.
Reduction: Reduction reactions can target the carbonyl group, converting it to an alcohol.
Substitution: The chloro-phenyl group can participate in nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Reagents such as m-chloroperbenzoic acid (m-CPBA) or hydrogen peroxide can be used under mild conditions.
Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are common reducing agents.
Substitution: Nucleophiles like amines or thiols can be used in the presence of a base such as sodium hydroxide (NaOH).
Major Products:
Oxidation: Epoxides or hydroxylated derivatives.
Reduction: Alcohol derivatives.
Substitution: Various substituted phenyl derivatives depending on the nucleophile used.
科学研究应用
Chemistry:
Synthesis of Derivatives:
Biology:
Biological Activity: Derivatives of [2-(4-Chloro-phenyl)-5-oxo-cyclopent-1-enyl]-acetic acid have been studied for their potential biological activities, including anti-inflammatory and anticancer properties.
Medicine:
Drug Development: The compound and its derivatives are explored for their potential as therapeutic agents, particularly in the treatment of inflammatory diseases and cancer.
Industry:
Material Science: The compound is used in the development of new materials with specific properties, such as polymers and coatings.
作用机制
The mechanism of action of [2-(4-Chloro-phenyl)-5-oxo-cyclopent-1-enyl]-acetic acid involves its interaction with specific molecular targets. For instance, its derivatives may inhibit enzymes involved in inflammatory pathways, such as cyclooxygenase (COX) enzymes, thereby reducing the production of pro-inflammatory mediators. Additionally, the compound may interact with cellular receptors and signaling pathways, leading to its observed biological effects.
相似化合物的比较
- [2-(4-Methoxy-phenyl)-5-oxo-cyclopent-1-enyl]-acetic acid
- [2-(4-Bromo-phenyl)-5-oxo-cyclopent-1-enyl]-acetic acid
- [2-(4-Fluoro-phenyl)-5-oxo-cyclopent-1-enyl]-acetic acid
Comparison:
- Structural Differences: The primary difference lies in the substituent on the phenyl ring (chloro, methoxy, bromo, fluoro).
- Biological Activity: The presence of different substituents can significantly impact the biological activity and potency of the compounds. For example, the chloro substituent may enhance the compound’s ability to interact with specific enzymes or receptors compared to other substituents.
- Chemical Properties: The substituents also affect the compound’s chemical properties, such as solubility, stability, and reactivity.
属性
IUPAC Name |
2-[2-(4-chlorophenyl)-5-oxocyclopenten-1-yl]acetic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H11ClO3/c14-9-3-1-8(2-4-9)10-5-6-12(15)11(10)7-13(16)17/h1-4H,5-7H2,(H,16,17) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ITHZZAJLNWKPEO-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(=O)C(=C1C2=CC=C(C=C2)Cl)CC(=O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H11ClO3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00355587 |
Source


|
| Record name | [2-(4-Chlorophenyl)-5-oxocyclopent-1-en-1-yl]acetic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00355587 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
250.68 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
53272-87-0 |
Source


|
| Record name | [2-(4-Chlorophenyl)-5-oxocyclopent-1-en-1-yl]acetic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00355587 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
![N-(3-Carbamoyl-4,5,6,7-tetrahydro-benzo[b]thiophen-2-yl)-succinamic acid](/img/structure/B1298735.png)
![ethyl (2E)-2-cyano-3-[3-(trifluoromethyl)phenyl]prop-2-enoate](/img/structure/B1298738.png)
![2-[(1-Methyl-1H-pyrazole-3-carbonyl)-amino]-benzoic acid](/img/structure/B1298741.png)
![5-(4-fluorophenyl)thieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B1298743.png)
![4-[(2,4-dimethylphenyl)amino]-4-oxobutanoic acid](/img/structure/B1298748.png)




![2-[(2,4-Dichlorobenzyl)oxy]benzaldehyde](/img/structure/B1298767.png)




